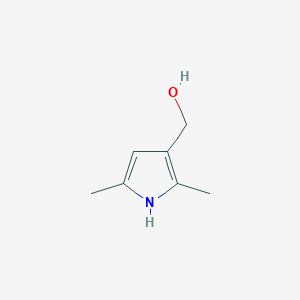![molecular formula C10H12S B14751764 Benzene, [(1-methyl-2-propenyl)thio]- CAS No. 701-75-7](/img/structure/B14751764.png)
Benzene, [(1-methyl-2-propenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-methyl-2-propenyl)thio]- is an organic compound with the molecular formula C10H12S It is characterized by a benzene ring substituted with a thioether group containing a 1-methyl-2-propenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the alkylation of benzene with 1-methyl-2-propenyl chloride in the presence of a sulfur-containing reagent such as thiourea or sodium sulfide. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or toluene .
Industrial Production Methods
On an industrial scale, the production of Benzene, [(1-methyl-2-propenyl)thio]- may involve continuous flow processes where benzene and the thioether precursor are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without the thioether group.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(1-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: Similar structure but with a different substitution pattern on the benzene ring.
Benzene, (1-methyl-1-propenyl)-, (E)-: An isomer with a different configuration of the propenyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups instead of a thioether.
Uniqueness
Benzene, [(1-methyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
701-75-7 |
|---|---|
Fórmula molecular |
C10H12S |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
but-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
Clave InChI |
UCHVNNPETVEJLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
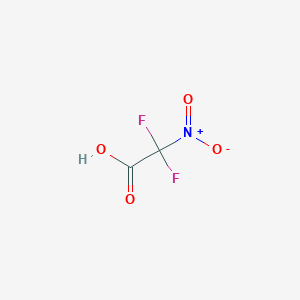
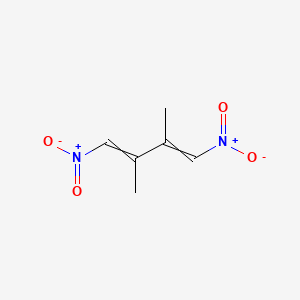
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
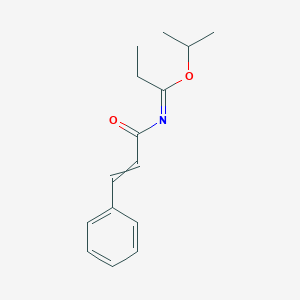
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
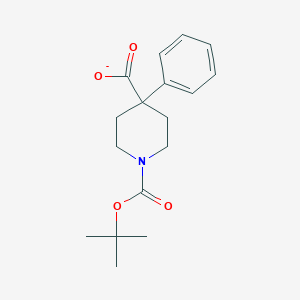
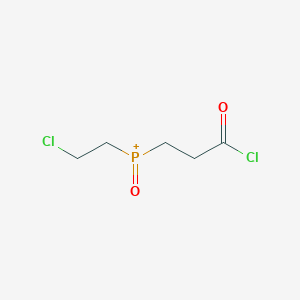


![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)

